molecular formula C17H21N3O4S B4389994 N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B4389994
M. Wt: 363.4 g/mol
InChI Key: RGAAADZYZNRLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, also known as EPGB, is a chemical compound that has shown promising results in scientific research. EPGB is a member of the class of glycine transporter 1 (GlyT1) inhibitors, which are compounds that prevent the reuptake of glycine in the brain.

Mechanism of Action

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide works by inhibiting the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By inhibiting the reuptake of glycine, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide increases the concentration of glycine in the synaptic cleft, which enhances the activation of the NMDA receptor.
Biochemical and Physiological Effects:
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to increase the concentration of glycine in the brain, which enhances the activation of the NMDA receptor. This leads to an increase in calcium influx into the neuron, which is important for synaptic plasticity and learning and memory. Additionally, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is that it has been shown to have a high degree of selectivity for the GlyT1 transporter, which reduces the potential for off-target effects. Additionally, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one limitation of using N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for research on N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide. One direction is to study its potential use in treating other neurological disorders such as epilepsy and traumatic brain injury. Another direction is to investigate the potential use of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide in combination with other drugs to enhance its effects. Additionally, more research is needed to fully understand the mechanism of action of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide and its effects on synaptic plasticity and cognitive function.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been studied extensively for its potential use in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-20(13-17(21)19-12-14-8-10-18-11-9-14)25(22,23)16-6-4-15(24-2)5-7-16/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAAADZYZNRLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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